Dual Enzyme Inhibition Potency: 4-Phenylthiazole Scaffold Delivers Low Nanomolar IC50 Values Against sEH and FAAH
The 4-phenylthiazole core, which constitutes the pharmacophore of 3-(4-Phenylthiazol-2-yl)propan-1-amine, has been validated as a highly potent dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). In a direct head-to-head comparison within the same study, the optimized 4-phenylthiazole analog 6o exhibited IC50 values of 2.5 nM against sEH and 9.8 nM against FAAH [1]. This represents a significant improvement in sEH inhibition compared to earlier benzothiazole-based dual inhibitors, such as compound 3 (sEH IC50 = 9.6 nM; FAAH IC50 = 7 nM), which were previously identified from a library of benzothiazole analogs [2]. The nearly 4-fold improvement in sEH potency underscores the critical role of the 4-phenylthiazole moiety in achieving low nanomolar dual inhibition.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4-Phenylthiazole analog 6o: sEH IC50 = 2.5 nM, FAAH IC50 = 9.8 nM [1] |
| Comparator Or Baseline | Benzothiazole analog 3: sEH IC50 = 9.6 nM, FAAH IC50 = 7 nM [2] |
| Quantified Difference | sEH IC50 improved by 3.8-fold (9.6 nM to 2.5 nM) |
| Conditions | Recombinant human sEH and FAAH enzyme inhibition assays |
Why This Matters
This quantitative difference justifies selecting a 4-phenylthiazole-based scaffold over a benzothiazole analog when prioritizing sEH inhibition potency in dual-target drug discovery programs.
- [1] Kodani S, et al. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorg Med Chem. 2021;51:116507. View Source
- [2] Kodani S, et al. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorg Med Chem. 2021;51:116507. View Source
